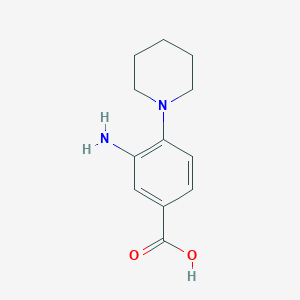

3-Amino-4-piperidin-1-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNBCGBUAHIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355610 | |

| Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26586-27-6 | |

| Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-piperidin-1-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Amino-4-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines a two-step synthesis involving a nucleophilic aromatic substitution followed by a nitro group reduction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a disubstituted benzoic acid derivative incorporating a piperidine moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to its potential to interact with various biological targets. The presence of a carboxylic acid, an aniline-like amino group, and a tertiary amine offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries in drug discovery programs. This guide details a reliable and efficient pathway for the preparation of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence, starting from a commercially available substituted nitrobenzoic acid.

-

Step 1: Nucleophilic Aromatic Substitution. The synthesis commences with the nucleophilic aromatic substitution of a suitable 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid, with piperidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by piperidine to form the intermediate, 3-nitro-4-(piperidin-1-yl)benzoic acid.

-

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and clean conversion.

The overall synthetic scheme is depicted below:

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic Acid

This protocol describes the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with piperidine.

Materials and Reagents:

-

4-Fluoro-3-nitrobenzoic acid

-

Piperidine

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add piperidine (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 5-6 to precipitate the product.

-

Collect the precipitate by filtration and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid via catalytic hydrogenation.

Materials and Reagents:

-

3-Nitro-4-(piperidin-1-yl)benzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask equipped with a hydrogen balloon)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in methanol or ethanol.

-

Carefully add 10% palladium on carbon (5-10 mol% catalyst loading) to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas (a balloon of H₂ is suitable for small-scale reactions; for larger scales, a Parr hydrogenator at 50 psi can be used).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 4-Fluoro-3-nitrobenzoic Acid | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | C₁₂H₁₄N₂O₄ | 250.25 | 85-95 |

| 2 | Nitro Group Reduction | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | This compound | C₁₂H₁₆N₂O₂ | 220.27 | >90 |

Characterization Data

3-Nitro-4-(piperidin-1-yl)benzoic acid (Intermediate)

-

Molecular Formula: C₁₂H₁₄N₂O₄

-

Molecular Weight: 250.25 g/mol

-

Appearance: Yellow solid

-

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 8.25 (d, J = 2.0 Hz, 1H, Ar-H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.8 Hz, 1H, Ar-H), 3.20-3.10 (m, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

-

Expected Mass Spectrum (ESI-): m/z 249.1 [M-H]⁻.

This compound (Final Product)

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

-

Appearance: Off-white to light brown solid

-

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 1H, COOH), 7.21 (d, J = 2.0 Hz, 1H, Ar-H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.90 (s, 2H, NH₂), 2.90-2.80 (m, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

-

Expected Mass Spectrum (ESI+): m/z 221.1 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step pathway, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation, is a reliable method for obtaining this valuable building block in good yields. The provided experimental protocols, quantitative data, and workflow diagrams are intended to support researchers and scientists in the successful implementation of this synthesis in their drug discovery and development endeavors.

An In-depth Technical Guide on the Chemical Properties of 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily collates information from chemical databases and supplier specifications. Further experimental validation is recommended for research and development applications.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid core substituted with an amino group at the 3-position and a piperidin-1-yl group at the 4-position.

-

IUPAC Name: 3-Amino-4-(piperidin-1-yl)benzoic acid[1]

-

CAS Number: 26586-27-6[1]

-

Molecular Weight: 220.27 g/mol

-

Canonical SMILES: C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N[2]

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that much of this data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 158.19 °C (Predicted) | EPI Suite |

| Boiling Point | 391.61 °C (Predicted) | EPI Suite |

| Water Solubility | 203.82 mg/L (Predicted) | EPI Suite |

| Density | 1.25 g/cm³ (Predicted) | EPA T.E.S.T. |

| Flash Point | 212.99 °C (Predicted) | EPA T.E.S.T. |

| XlogP (Predicted) | 1.7 | PubChem[2] |

| Monoisotopic Mass | 220.12119 Da | PubChem[2] |

Spectral Data

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-4-halobenzoic acid, with piperidine.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Note: This represents a generalized synthetic strategy. The specific reaction conditions, including solvent, temperature, and catalyst (if any), would require experimental optimization.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or potential involvement in signaling pathways of this compound. Derivatives of aminobenzoic acids and piperidine are known to exhibit a wide range of biological activities, and this compound could be a candidate for screening in various assays. The lack of data presents an opportunity for novel research into its pharmacological properties.

Safety and Handling

Safety data for this compound is limited. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion and Future Directions

This compound is a readily identifiable chemical compound with a defined structure. However, there is a notable absence of comprehensive, experimentally-derived data concerning its physicochemical properties, spectral characteristics, and biological activity. This knowledge gap presents a clear opportunity for further research. Future studies should focus on:

-

Experimental determination of physicochemical properties: Accurate measurement of melting point, boiling point, solubility in various solvents, and pKa value.

-

Comprehensive spectral analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to create a complete spectral profile.

-

Development and optimization of a synthetic protocol: A detailed and reproducible method for the synthesis and purification of the compound.

-

Screening for biological activity: Investigation of its potential pharmacological effects through a variety of in vitro and in vivo assays to explore its potential in drug discovery.

This foundational work is essential for unlocking the full potential of this compound in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structure elucidation of the organic compound 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a proposed, chemically sound pathway for its synthesis and a detailed approach for its structural verification using modern analytical techniques.

Compound Identity and Properties

This compound is a substituted aromatic carboxylic acid containing a piperidine moiety. Its structure suggests potential applications in medicinal chemistry, as the aminobenzoic acid and piperidine scaffolds are present in numerous biologically active compounds.[1][2][3][4]

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 26586-27-6 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |

| Molecular Weight | 220.27 g/mol | [5] |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | [5] |

| Physical Description | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

Proposed Synthesis Pathway

A plausible and efficient two-step synthesis of this compound is proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-3-nitrobenzoic acid (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution, followed by the dropwise addition of piperidine (1.1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 4-(piperidin-1-yl)-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound (Final Product)

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the intermediate, 4-(piperidin-1-yl)-3-nitrobenzoic acid (1 equivalent), in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Alternatively, reduction can be achieved using tin(II) chloride (SnCl₂) in the presence of concentrated HCl.

-

Work-up and Isolation: Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. If an acid was used for reduction, neutralize the residue with a base (e.g., sodium bicarbonate) to precipitate the final product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.2 | d | 1H | Aromatic-H (ortho to -COOH) |

| ~7.0 | dd | 1H | Aromatic-H (meta to -COOH, ortho to -NH₂) |

| ~6.8 | d | 1H | Aromatic-H (para to -COOH) |

| ~5.0 | br s | 2H | -NH₂ |

| ~2.9 | t | 4H | Piperidine-H (adjacent to N) |

| ~1.6 | m | 4H | Piperidine-H (beta to N) |

| ~1.5 | m | 2H | Piperidine-H (gamma to N) |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | Aromatic-C (attached to piperidine) |

| ~138 | Aromatic-C (attached to -NH₂) |

| ~125 | Aromatic-C (quaternary) |

| ~120 | Aromatic-CH |

| ~118 | Aromatic-CH |

| ~115 | Aromatic-CH |

| ~52 | Piperidine-C (adjacent to N) |

| ~26 | Piperidine-C (beta to N) |

| ~24 | Piperidine-C (gamma to N) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Interpretation |

| 221.1285 | [M+H]⁺ (Calculated for C₁₂H₁₇N₂O₂⁺: 221.1285) |

| 243.1104 | [M+Na]⁺ |

Expected Fragmentation Pattern: The fragmentation of the parent ion would likely involve the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) or the entire carboxyl group. Fragmentation of the piperidine ring is also expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (amine) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid) |

| ~2930, ~2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (carboxylic acid) |

| ~1620, ~1580 | Medium | N-H bending (amine) and C=C stretching (aromatic) |

| ~1300 | Medium | C-N stretching (aromatic amine) and C-O stretching |

Potential Biological Significance

While specific biological activity for this compound is not extensively documented, its structural motifs are found in various pharmacologically active molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, present in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2][3][4] Aminobenzoic acid derivatives are also known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Therefore, it is plausible that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of specific research data on this molecule, this document focuses on its chemical properties, and contextualizes its potential applications and biological significance through the lens of related aminobenzoic acid and piperidine derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the known information and identifying areas for future investigation.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amino group at the 3-position and a piperidin-1-yl group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 26586-27-6 | [1] |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | [1] |

| InChI Key | DFGNBCGBUAHIPC-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

A general representation of this synthetic approach is outlined below:

Caption: A plausible synthetic workflow for this compound.

It is important to note that the specific reaction conditions, such as the choice of halogen, solvent, temperature, and reducing agent, would require empirical optimization to achieve a desirable yield and purity.

Potential Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, the structural motifs present in the molecule, namely the aminobenzoic acid and piperidine moieties, are found in numerous biologically active compounds.

Insights from Aminobenzoic Acid Derivatives

Derivatives of aminobenzoic acid are known to exhibit a wide range of pharmacological activities. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway of many bacteria. This pathway is a target for sulfonamide antibiotics. It is conceivable that derivatives of aminobenzoic acid could interact with various enzymes and receptors.

Insights from Piperidine-Containing Compounds

The piperidine ring is a common scaffold in medicinal chemistry and is present in a vast number of approved drugs targeting the central nervous system, as well as other therapeutic areas. The incorporation of a piperidine moiety can influence a molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Given the presence of these pharmacologically relevant fragments, this compound could potentially be investigated for a variety of biological activities.

Caption: Logical relationship between structural motifs and potential biological activities.

Data Presentation

As no specific experimental studies on this compound have been identified, there is no quantitative data to present in tabular format at this time. Future research efforts would be necessary to generate data on aspects such as:

-

Synthesis: Reaction yields, purity analysis (e.g., HPLC, NMR).

-

Physicochemical Properties: Solubility, pKa, logP.

-

Biological Activity: IC₅₀/EC₅₀ values in various assays, efficacy in in vivo models.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not currently available in published scientific literature. Researchers interested in this compound would need to develop and validate their own methodologies based on established chemical and biological techniques for similar molecules.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery, owing to its constituent structural motifs that are prevalent in many known bioactive molecules. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity.

Future research should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

Screening the compound against a diverse range of biological targets to identify potential therapeutic applications.

-

Investigating its mechanism of action and any relevant signaling pathways.

This technical guide serves as a starting point for researchers, highlighting the current state of knowledge and underscoring the need for primary research to unlock the potential of this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid containing both an amino group and a piperidinyl moiety. This structural motif is of interest in medicinal chemistry and drug discovery due to the prevalence of aminobenzoic acids and piperidine rings in pharmacologically active compounds. This guide aims to provide a consolidated overview of the available spectroscopic data and a potential synthetic approach for this compound.

Chemical and Physical Properties

While experimental data is limited, some basic properties can be derived from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 220.27 g/mol | PubChem |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | PubChem[1] |

| InChI Key | DFGNBCGBUAHIPC-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

No experimentally obtained spectra for this compound have been found in the searched literature. The following sections provide predicted data and data for analogous compounds to offer an estimation of the expected spectral characteristics.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from computational predictions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.12847 |

| [M+Na]⁺ | 243.11041 |

| [M-H]⁻ | 219.11391 |

| [M]⁺ | 220.12064 |

| [M]⁻ | 220.12174 |

| Data sourced from PubChem predictions.[1] |

Experimental NMR data for the target compound is not available. However, by examining data for the parent structure, 3-aminobenzoic acid, and considering the expected influence of the piperidinyl substituent, a hypothetical spectrum can be inferred.

3-Aminobenzoic acid (DMSO-d₆, 600 MHz):

-

¹H NMR (δ, ppm): 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂)[2]

-

¹³C NMR (δ, ppm): 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[2]

For this compound, one would expect additional signals in the aliphatic region of the ¹H and ¹³C NMR spectra corresponding to the piperidine ring protons and carbons, respectively. The aromatic signals would also be affected by the electron-donating piperidinyl group at the C4 position.

An experimental IR spectrum for the target compound is unavailable. The IR spectrum of 3-aminobenzoic acid shows characteristic absorptions for the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), N-H stretches of the amino group (around 3300-3500 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C vibrations. The introduction of the piperidinyl group would add C-H stretching and bending vibrations from the aliphatic ring.

Experimental Protocols (Proposed)

A definitive, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar aminobenzoic acid derivatives. A common approach involves the nucleophilic aromatic substitution of a halogen on a suitably substituted benzoic acid derivative with piperidine.

A potential synthetic pathway could start from 4-chloro-3-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution 4-chloro-3-nitrobenzoic acid would be reacted with piperidine in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or DMSO at an elevated temperature. This reaction would substitute the chlorine atom with the piperidinyl group to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step 2: Reduction of the Nitro Group The nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid would then be reduced to an amino group. This can be achieved using various reducing agents, such as:

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The final product, this compound, would be isolated and purified, typically by recrystallization or column chromatography.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: IR spectra would be recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film, to identify the characteristic functional groups.

Visualization of Proposed Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis and analysis workflow.

Conclusion

While this compound is a compound of potential interest, a significant gap exists in the publicly available, experimentally validated data. The information provided in this guide, based on predictions and analogies to similar structures, serves as a preliminary resource for researchers. Further experimental work is required to fully characterize this compound and establish a robust and optimized synthetic protocol. Researchers undertaking the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base.

References

An In-depth Technical Guide to 3-Amino-4-piperidin-1-yl-benzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the potential significance of 3-Amino-4-piperidin-1-yl-benzoic acid for researchers, scientists, and professionals in drug development. This molecule incorporates both an aminobenzoic acid scaffold and a piperidine moiety, structural features of interest in medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These quantitative data are essential for its application in experimental settings, including solubility testing, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Monoisotopic Mass | 220.12119 Da | |

| CAS Number | 26586-27-6 | [3] |

| IUPAC Name | 3-amino-4-(piperidin-1-yl)benzoic acid | [3] |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N | [3] |

| Boiling Point (Predicted) | 391.61 °C | |

| Density (Predicted) | 1.25 g/cm³ |

Representative Synthesis Protocol

Workflow for the Synthesis of this compound

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate

-

To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate

-

Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol.

-

Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-(piperidin-1-yl)benzoate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

-

After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~6-7 using 1M hydrochloric acid (HCl).

-

The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Significance in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. The aminobenzoic acid core is a well-known scaffold in drug design, and piperidine rings are frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets.

Derivatives of structurally related compounds have shown potential in various therapeutic areas:

-

Enzyme Inhibition: Aminobenzoic acid derivatives have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[4]

-

Antimicrobial Activity: Certain aminobenzoic acid derivatives incorporating heterocyclic rings have demonstrated antimicrobial properties.[5]

-

Kinase Inhibition: The 3-(piperidin-4-yl) moiety is a key feature in some designs of novel PI3Kδ inhibitors, which have applications in oncology.[6]

-

Inflammasome Inhibition: The 1-(piperidin-4-yl) substructure is present in newly identified inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[7]

The compound this compound can, therefore, serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various drug discovery programs. Its structure offers multiple points for further chemical modification to explore structure-activity relationships (SAR).

References

- 1. 3-Amino-4-(piperidin-1-yl)benzoic acid | C12H16N2O2 | CID 808767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. This compound (26586-27-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. mdpi.com [mdpi.com]

initial characterization of 3-Amino-4-piperidin-1-yl-benzoic acid

An In-depth Technical Guide on the Initial Characterization of 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound featuring an aminobenzoic acid scaffold and a piperidine moiety. This guide provides a comprehensive overview of its initial characterization, including its physicochemical properties, a proposed synthetic route, and predicted analytical data. The methodologies detailed herein are based on established chemical principles and data from structurally related compounds, offering a foundational resource for researchers interested in synthesizing and evaluating this molecule for potential applications in drug discovery and materials science. The structural similarity to other biologically active aminobenzoic acid and piperidine derivatives suggests that this compound could exhibit interesting pharmacological properties.[1][2][3][4][5][6]

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 3-Amino-4-(piperidin-1-yl)benzoic acid | - |

| CAS Number | 26586-27-6 | [7] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [7] |

| Molecular Weight | 220.27 g/mol | [7] |

| Melting Point | 158.19 °C (estimated) | - |

| Water Solubility | 203.82 mg/L (estimated) | - |

| Appearance | Predicted to be a solid | - |

Proposed Synthesis

A plausible and efficient synthetic route for this compound is proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 2N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic acid

-

Dissolve the 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) from the previous step in ethanol in a flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization (Predicted)

The following analytical data are predicted for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H2) | ~7.5 | d | 1H |

| Aromatic CH (H5) | ~7.3 | dd | 1H |

| Aromatic CH (H6) | ~6.8 | d | 1H |

| Piperidine CH₂ (α) | ~3.0-3.2 | t | 4H |

| Piperidine CH₂ (β) | ~1.6-1.8 | m | 4H |

| Piperidine CH₂ (γ) | ~1.5-1.6 | m | 2H |

| NH₂ | ~4.5-5.5 (broad) | s | 2H |

| COOH | >10.0 (broad) | s | 1H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | ~168-170 |

| Aromatic C-N (C4) | ~145-148 |

| Aromatic C-NH₂ (C3) | ~135-138 |

| Aromatic C-COOH (C1) | ~128-130 |

| Aromatic CH (C6) | ~120-122 |

| Aromatic CH (C5) | ~118-120 |

| Aromatic CH (C2) | ~115-117 |

| Piperidine C (α) | ~50-52 |

| Piperidine C (β) | ~26-28 |

| Piperidine C (γ) | ~24-26 |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+) : m/z = 220.12

-

Predicted Fragmentation : The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 (broad) | H-bonded |

| N-H (Amine) | 3300-3500 (sharp, two bands) | Symmetric/asymmetric stretch |

| C=O (Carboxylic acid) | 1680-1710 (strong) | Carbonyl stretch |

| C=C (Aromatic) | 1550-1600 | Ring stretching |

| C-N (Aromatic-amine) | 1250-1350 | Stretching |

| C-N (Aromatic-piperidine) | 1200-1300 | Stretching |

Detailed Experimental Protocol: Characterization

-

NMR Spectroscopy : Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry : Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to confirm the molecular weight and study fragmentation patterns.

-

FTIR Spectroscopy : Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify the characteristic functional groups.

Potential Biological Activity

While no specific biological activities have been reported for this compound, its structural components are present in many pharmacologically active molecules.

-

Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][3][5] They are key components in the synthesis of folate, making them targets for antimicrobial drug development.[4][12]

-

Piperidine derivatives are prevalent in many approved drugs and are known to possess diverse biological activities, including acting as receptor agonists/antagonists and enzyme inhibitors.[1][6][13]

Given these precedents, this compound could be a candidate for screening in antimicrobial, anticancer, or other biological assays.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow from synthesis to characterization.

Conclusion

References

- 1. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. This compound (26586-27-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Amino-4-piperidin-1-yl-benzoic acid: A Technical Overview of Structurally Related Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of published scientific literature indicates a lack of available data on the specific biological activity of 3-Amino-4-piperidin-1-yl-benzoic acid. This document, therefore, presents a technical guide on the observed biological activities of structurally similar compounds, specifically those containing the aminobenzoic acid and piperidine/piperazine scaffolds. The information herein is intended to provide a predictive framework and guide potential future research into the title compound.

Executive Summary

The chemical scaffold of aminobenzoic acid substituted with a piperidine or a related heterocyclic moiety is a recurring motif in a variety of biologically active compounds. While the specific molecule, this compound, remains uncharacterized in the public domain, its structural analogs have demonstrated a range of pharmacological activities. This guide consolidates the existing data on these related compounds, focusing on their potential as cholinesterase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For each area, we provide a summary of quantitative data, detailed experimental protocols from the source literature, and visualizations of relevant biological pathways and experimental workflows.

Potential as Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of p-aminobenzoic acid (PABA) have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in managing Alzheimer's disease.[1][3]

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory potency of representative aminobenzoic acid and piperidine derivatives against AChE and BChE.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Carboxamide-based derivatives of p-aminobenzoic acid | AChE | Ki = 0.041 ± 0.60 µM (non-competitive) | [1] |

| BChE | Ki = 8.46 ± 0.66 µM (non-competitive) | [1] | |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | [4] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE and BChE inhibitory activity.[4]

Principle: The assay measures the activity of cholinesterase through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from bovine erythrocytes or equine serum, respectively.

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

Test compounds (inhibitors).

-

96-well microplate reader.

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization: Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the mechanism of action for AChE inhibitors in a cholinergic synapse.

Caption: Mechanism of AChE inhibition in a cholinergic synapse.

Potential as Anti-inflammatory Agents

Analogs of the title compound, specifically 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, have demonstrated anti-inflammatory properties.[5] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory concentrations of a lead compound from the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series.

| Compound | Target | Cell Line | IC50 Value | Reference |

| Compound 6e | NO Production | RAW 264.7 | 0.86 µM | [5] |

| (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | TNF-α Production | RAW 264.7 | 1.87 µM | [5] |

Experimental Protocol: In Vitro NO and TNF-α Production Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of test compounds in RAW 264.7 macrophage cells.[5]

Principle: LPS stimulation of RAW 264.7 macrophages induces the production of pro-inflammatory mediators like NO and TNF-α. The inhibitory effect of a test compound on this production is quantified. NO production is measured using the Griess reagent, and TNF-α levels are determined by an ELISA kit.

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Griess Reagent (for NO detection).

-

TNF-α ELISA kit.

-

Cell culture medium and supplements.

-

Test compounds.

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

For NO measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

For TNF-α measurement:

-

Collect the cell culture supernatant.

-

Measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the NF-κB signaling pathway, a key regulator of inflammation, and the potential point of intervention for anti-inflammatory compounds.

Caption: Simplified NF-κB signaling pathway in inflammation.Potential as Antimicrobial Agents

The p-aminobenzoic acid scaffold is a well-known pharmacophore in antimicrobial agents, most notably in the sulfonamide class of antibiotics.[2] Derivatives of PABA have been synthesized and tested against various bacterial and fungal strains.[6]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative PABA derivative.

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-(Piperazin-1-ylcarbonyl)aniline | E. coli | - | [6] |

| S. aureus | - | [6] | |

| B. subtilis | - | [6] | |

| P. aeruginosa | - | [6] | |

| C. albicans | - | [6] | |

| A. niger | - | [6] | |

| Note: Specific MIC values were not provided in the abstract, but the compound was reported to have significant activity. |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that visibly inhibits the growth of the microorganism is recorded as the MIC.

Materials:

-

Test microorganisms (bacterial or fungal strains).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds.

-

96-well microplates.

-

Standardized inoculum of the microorganism.

Procedure:

-

Serially dilute the test compound in the growth medium across the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust it to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the standardized inoculum to each well of the microplate. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines the general workflow for screening compounds for antimicrobial activity.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The structural motif of an aminobenzoic acid core substituted with a piperidine ring is present in a variety of compounds with demonstrated biological activities, including cholinesterase inhibition, anti-inflammatory effects, and antimicrobial properties. While the specific compound this compound has not been characterized, this analysis of its close analogs suggests that it is a promising candidate for biological screening.

Future research should focus on the synthesis and in vitro evaluation of this compound in assays relevant to the activities identified in this guide. Initial screening should include cholinesterase inhibition, anti-inflammatory, and broad-spectrum antimicrobial assays. Based on these initial results, further optimization of the structure could lead to the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Piperidine-Benzoic Acid Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific scaffold, 3-Amino-4-piperidin-1-yl-benzoic acid, is not extensively documented as a core scaffold in publicly available scientific literature. This guide, therefore, explores the therapeutic potential of closely related chemical structures that combine piperidine and benzoic acid moieties, providing a technical overview of their synthesis, biological activity, and experimental evaluation based on current research.

Introduction

The piperidine ring is a ubiquitous saturated heterocycle found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When coupled with a benzoic acid framework, it creates a versatile scaffold with multiple points for chemical modification, allowing for the fine-tuning of biological activity. This guide examines the utility of such scaffolds through two distinct case studies: their application as tyrosinase inhibitors for dermatological conditions and as novel antimicrobial agents.

Case Study 1: Benzoyl Piperidine/Piperazine Amides as Tyrosinase Inhibitors

Tyrosinase is a key copper-containing enzyme that regulates melanin production (melanogenesis).[2] Its inhibition is a primary strategy for developing treatments for hyperpigmentation disorders.[2] A series of amide derivatives combining benzoic acids with piperidine and piperazine moieties have been investigated as potent tyrosinase inhibitors.[2][3]

General Synthesis of Benzoyl Piperidine/Piperazine Amides

The synthesis of these compounds is typically achieved via an amide coupling reaction between a substituted benzoic acid and a piperidine or piperazine derivative. A common and efficient method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[4]

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize (4-benzylpiperazin-1-yl)(4-hydroxyphenyl)methanone.

Materials:

-

4-Hydroxybenzoic acid

-

1-Benzylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acid Activation: To a solution of 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1-benzylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of TEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of various benzoyl piperidine/piperazine amides against mushroom tyrosinase has been quantified. The data is presented as pIC₅₀ values, where pIC₅₀ = -log(IC₅₀). A higher pIC₅₀ value indicates greater potency.

| Compound ID | Scaffold | Substituent (R) | Monophenolase Activity (pIC₅₀) | Diphenolase Activity (pIC₅₀) | Reference |

| 1d | Benzoyl Piperazine | 4-OH | Not Reported | < 4.00 | [4] |

| 2a | Benzoyl Piperazine | 3,4-diOH | 4.30 | 4.00 | [4] |

| 5a | Benzoyl Piperidine | 4-OH | 4.74 | < 4.00 | [4] |

| 5b | Benzoyl Piperidine | 3,4-diOH | 4.99 | 4.07 | [2] |

| 10 | Benzoyl Piperazine | 4-OH (piperazine), 2,4-diCl (benzoyl) | 5.82 (IC₅₀ = 1.5 µM) | Competitive | [5][6] |

| Kojic Acid | Reference Inhibitor | - | - | IC₅₀ = 17.8 µM | [5][6] |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates key structure-activity relationships for this class of inhibitors.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory effect of a compound on the L-DOPA oxidase (diphenolase) activity of mushroom tyrosinase.[7][8][9]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475-510 nm. An inhibitor will reduce the rate of dopachrome formation.[7][10]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Kojic Acid (positive control inhibitor)

-

Test Compound

-

Sodium or Potassium Phosphate Buffer (50-100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Just before use, dilute to the working concentration (e.g., 60 U/mL). Keep on ice.[7]

-

Substrate Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This must be made fresh immediately before use to prevent auto-oxidation.[7]

-

Test Compound & Control: Prepare a 10 mM stock solution of the test compound and Kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1-2%.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 20 µL of test compound dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.

-

Inhibitor Control Wells: 20 µL of Kojic acid dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.

-

Enzyme Control Wells (No Inhibitor): 20 µL of vehicle (buffer with DMSO) + 140 µL phosphate buffer + 20 µL tyrosinase solution.

-

Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 160 µL phosphate buffer.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C or 37°C for 10 minutes.[9]

-

Reaction Initiation: Start the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells (except blanks, which receive buffer). The final volume in each well is 200 µL.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at ~490 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[9]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

-

Correct the rates by subtracting the rate of the corresponding blank.

-

Calculate the percent inhibition using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] × 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Case Study 2: Piperidine-Substituted Triazinyl-Aminobenzoic Acids as Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Derivatives of 1,3,5-triazine linked to aminobenzoic acid and substituted with various amines, including piperidine, have shown promising antimicrobial activity.[11][12]

General Synthesis

These scaffolds are built from cyanuric chloride (1,3,5-trichloro-2,4,6-triazine), a versatile starting material where the chlorine atoms can be sequentially substituted by nucleophiles at different temperatures.

Experimental Protocol: Synthesis of 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid

Objective: To synthesize a disubstituted triazine core.[12]

Materials:

-

4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid (intermediate, synthesized from cyanuric chloride and 4-aminobenzoic acid)

-

Piperidine

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Distilled water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Reactant Preparation: Dissolve N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid (1.0 eq) and sodium carbonate (2.4 eq) in a mixture of distilled water and dioxane.

-

Nucleophilic Substitution: To the stirring solution, add a solution of piperidine (1.2 eq) in dioxane dropwise at room temperature.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Neutralization & Precipitation: Neutralize the mixture with 1N HCl to a pH of ~7. A precipitate will form.

-

Isolation: Filter the solid precipitate and wash thoroughly with distilled water.

-

Purification: The product can be further purified by recrystallization if necessary. The reported yield for this reaction is high (90.3%).[12]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.[12]

Experimental and Biological Evaluation Workflow

The process from synthesis to biological evaluation follows a structured path.

Quantitative Data: Antimicrobial Activity

Several synthesized compounds were evaluated for their antimicrobial activity. Compounds 10 (benzylamine analog) and 13 (piperidine analog) were found to be particularly active against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with activity greater than the reference drug ampicillin in some cases.[11]

| Compound ID | R-Group | Target Organism | Activity vs. Ampicillin | Cytotoxicity (SI) | Reference |

| 10 | Benzylamine | MRSA, E. coli | More Active | >10 | [11] |

| 13 | Piperidine | MRSA | ~50% Active | 5 | [11] |

| 13 | Piperidine | E. coli | Comparable | 5 | [11] |

SI = Selectivity Index (Ratio of cytotoxic concentration to MIC). A higher SI is desirable.

Conclusion

While the specific this compound scaffold remains an underexplored area, the broader class of molecules combining piperidine and benzoic acid motifs demonstrates significant therapeutic potential. As shown in the case studies, these scaffolds serve as a robust foundation for developing potent inhibitors of enzymes like tyrosinase and for creating novel antimicrobial agents. The synthetic tractability and the ability to modulate physicochemical and pharmacological properties through substitution make this structural class a promising area for continued research and development in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tyrosinase inhibition assay [bio-protocol.org]

- 10. content.abcam.com [content.abcam.com]

- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Amino-4-piperidin-1-yl-benzoic Acid: An Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and proceeds through common, well-established reaction mechanisms, making it accessible to researchers with a foundational knowledge of organic synthesis.

I. Synthesis Overview

The synthesis of this compound is achieved in two sequential steps starting from commercially available 4-chloro-3-nitrobenzoic acid.

-

Step 1: Nucleophilic Aromatic Substitution. The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The chloro-substituent on 4-chloro-3-nitrobenzoic acid is displaced by piperidine. The electron-withdrawing nitro group in the ortho position is crucial for activating the aromatic ring towards nucleophilic attack, facilitating an addition-elimination mechanism.[1][2]

-

Step 2: Reduction of the Nitro Group. The intermediate, 4-(piperidin-1-yl)-3-nitrobenzoic acid, is then subjected to a reduction reaction to convert the nitro group into a primary amine, yielding the final product, this compound. Catalytic hydrogenation is a common and effective method for this transformation.[3]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Parameter | Step 1: Nucleophilic Aromatic Substitution | Step 2: Reduction of Nitro Group |

| Starting Material | 4-chloro-3-nitrobenzoic acid | 4-(piperidin-1-yl)-3-nitrobenzoic acid |

| Reagents | Piperidine, Potassium Carbonate | Palladium on Carbon (10% w/w), Hydrogen Gas |

| Solvent | Dimethylformamide (DMF) | Methanol |

| Reaction Temperature | 80-90 °C | Room Temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | 85-95% | 90-98% |

| Purity (Post-purification) | >95% | >98% |

III. Detailed Experimental Protocols

Step 1: Synthesis of 4-(piperidin-1-yl)-3-nitrobenzoic acid

This protocol details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with piperidine.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq).

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.

-

Dry the purified product under vacuum to yield 4-(piperidin-1-yl)-3-nitrobenzoic acid as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-(piperidin-1-yl)-3-nitrobenzoic acid to an amine.

Materials:

-

4-(piperidin-1-yl)-3-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite or a similar filtration aid

Procedure:

-

In a hydrogenation flask, dissolve 4-(piperidin-1-yl)-3-nitrobenzoic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully purge the reaction vessel with nitrogen gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure all the product is collected.

-